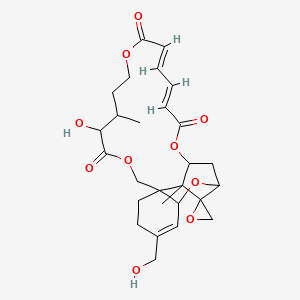

Verrucarin A, 16-hydroxy-

Description

Contextualization within Type D Macrocyclic Trichothecenes

Trichothecenes are broadly categorized into four main types: A, B, C, and D. wikipedia.orgmdpi.com This classification is based on the specific functional groups attached to their shared core structure, a rigid tetracyclic system known as the trichothecene (B1219388) skeleton. nih.govmdpi.com This core is characterized by a six-membered ring containing an oxygen atom, flanked by two carbon rings, and features a crucial epoxide group at the C-12 and C-13 positions, along with a double bond between C-9 and C-10. wikipedia.orgnih.gov

16-Hydroxyverrucarin A is classified as a Type D trichothecene. mdpi.comnih.gov A defining feature of Type D trichothecenes is the presence of a macrocyclic ring, which is a large ring structure formed by a diester or triester linkage connecting carbons C-4 and C-15 of the core trichothecene skeleton. wikipedia.orgnih.govrealtimelab.com This macrocyclic ring distinguishes them from the simpler, non-macrocyclic Type A, B, and C trichothecenes. wikipedia.orgmdpi.com

Within the Type D category, there are further subclassifications. Verrucarins, including 16-hydroxyverrucarin A, are typically C27 compounds, a classification based on the number of carbon atoms in their side chain. nih.govresearchgate.net The hydroxylation at the 16th position of the verrucarin A structure gives rise to 16-hydroxyverrucarin A. researchgate.netdtic.milasm.org The intricate structure and stereochemistry of the macrocycle are of significant interest to researchers as they play a crucial role in the compound's biological activity. researchgate.netnih.gov

Research Significance of Macrocyclic Trichothecene Scaffolds

The unique and complex architecture of macrocyclic trichothecenes, such as 16-hydroxyverrucarin A, has garnered considerable attention from the scientific community for several decades. nih.govresearchgate.net This interest stems from their potent and diverse biological activities, which present both challenges and opportunities in various fields of research.

One of the primary reasons for the research significance of these compounds is their potent cytotoxicity. mdpi.comnih.gov Macrocyclic trichothecenes are known to be powerful inhibitors of protein synthesis in eukaryotic cells, a mechanism that contributes to their toxic effects. mdpi.comrealtimelab.com This property has led to investigations into their potential as anticancer agents. researchgate.netresearchgate.net Studies have shown that some macrocyclic trichothecenes exhibit significant cytotoxic effects against various cancer cell lines, with some compounds demonstrating greater potency than existing chemotherapy drugs in laboratory settings. mdpi.comnih.gov

Furthermore, the structural diversity within the macrocyclic trichothecene family allows for the exploration of structure-activity relationships. researchgate.netnih.gov Even minor modifications to the molecular structure can lead to significant changes in biological activity and selectivity. researchgate.net This makes them valuable tools for chemical biology and medicinal chemistry research, aimed at understanding how small molecules interact with biological targets and designing new therapeutic agents. researchgate.netnih.gov The study of compounds like 16-hydroxyverrucarin A and its derivatives helps to elucidate the specific structural features responsible for their biological effects. nih.govsci-hub.st

The biosynthesis of these complex molecules by fungi is another area of active research. mdpi.comresearchgate.net Understanding the enzymatic pathways that lead to the formation of the trichothecene core and the subsequent elaboration of the macrocyclic ring can provide insights into natural product biosynthesis and may offer avenues for the biotechnological production of these compounds or their derivatives. researchgate.netnih.gov

Structure

2D Structure

Properties

CAS No. |

74516-64-6 |

|---|---|

Molecular Formula |

C27H34O10 |

Molecular Weight |

518.6 g/mol |

IUPAC Name |

(18E,20E)-12-hydroxy-5-(hydroxymethyl)-13,25-dimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,17,22-trione |

InChI |

InChI=1S/C27H34O10/c1-16-8-10-33-21(29)5-3-4-6-22(30)37-18-12-20-27(15-35-27)25(18,2)26(14-34-24(32)23(16)31)9-7-17(13-28)11-19(26)36-20/h3-6,11,16,18-20,23,28,31H,7-10,12-15H2,1-2H3/b5-3+,6-4+ |

InChI Key |

CHWMTSYJQGXKSR-GGWOSOGESA-N |

SMILES |

CC1CCOC(=O)C=CC=CC(=O)OC2CC3C4(C2(C5(CCC(=CC5O3)CO)COC(=O)C1O)C)CO4 |

Isomeric SMILES |

CC1CCOC(=O)/C=C/C=C/C(=O)OC2CC3C4(C2(C5(CCC(=CC5O3)CO)COC(=O)C1O)C)CO4 |

Canonical SMILES |

CC1CCOC(=O)C=CC=CC(=O)OC2CC3C4(C2(C5(CCC(=CC5O3)CO)COC(=O)C1O)C)CO4 |

Synonyms |

16-hydroxyverrucarin A |

Origin of Product |

United States |

Natural Occurrence and Microorganismal Production of 16 Hydroxyverrucarin a

Overview of Trichothecene (B1219388) Biosynthesis from Farnesyl Pyrophosphate

The journey to create trichothecenes begins with farnesyl pyrophosphate (FPP), a primary metabolite. nih.gov The initial and committing step is the cyclization of FPP to form trichodiene (B1200196), a reaction catalyzed by the enzyme trichodiene synthase, which is encoded by the TRI5 gene. nih.govresearchgate.net Following this, a series of oxygenation reactions occur, catalyzed by a cytochrome P450 monooxygenase encoded by the TRI4 gene. nih.govcdnsciencepub.com This results in the formation of isotrichodiol, which then spontaneously cyclizes to form the core trichothecene structure known as 12,13-epoxytrichothec-9-ene (B1214510) (EPT). wikipedia.orgnih.gov

Role of TRI Gene Clusters in Macrocyclic Trichothecene Elaboration

The genes responsible for trichothecene biosynthesis, known as TRI genes, are typically found organized in clusters within the fungal genome. mdpi.comfrontiersin.orgwikipedia.org These clusters contain the genetic blueprints for the enzymes that carry out the various steps of the biosynthetic pathway. mdpi.comwikipedia.org In fungi that produce macrocyclic trichothecenes, such as Myrothecium roridum, specific TRI gene clusters govern the elaboration of the basic trichothecene core into more complex structures. mdpi.comresearchgate.netresearchgate.net For instance, in M. roridum, a 40-kb cluster containing orthologs of TRI4, TRI5, and TRI6 has been identified. nih.gov The formation of the macrocyclic ring, a defining feature of verrucarins, is believed to involve genes such as tri17 and tri18. mdpi.com

Specific Enzymatic Modifications Leading to C-16 Hydroxylation

The final step in the formation of 16-hydroxyverrucarin A is the hydroxylation of the verrucarin A molecule at the C-16 position. wikipedia.org This reaction is catalyzed by a specific enzyme, likely a cytochrome P450 monooxygenase. asm.orgasm.orgnih.gov These enzymes are crucial in the biosynthesis of trichothecenes, often catalyzing multiple oxygenation steps. cdnsciencepub.com While the specific enzyme responsible for C-16 hydroxylation in Myrothecium species has not been definitively identified, the involvement of a cytochrome P450 monooxygenase is strongly suggested by the known functions of these enzymes in other trichothecene biosynthetic pathways. nih.govasm.orgasm.orgnih.gov For example, the TRI11 gene in Fusarium sporotrichioides encodes a cytochrome P-450 monooxygenase required for C-15 hydroxylation. asm.org

Table 2: Key Genes in Trichothecene Biosynthesis

| Gene | Encoded Enzyme/Protein | Function | Reference |

| TRI5 | Trichodiene synthase | Cyclization of farnesyl pyrophosphate to trichodiene | nih.govresearchgate.net |

| TRI4 | Cytochrome P450 monooxygenase | Oxygenation of trichodiene to form isotrichodiol | nih.govcdnsciencepub.com |

| TRI11 | Cytochrome P450 monooxygenase | C-15 hydroxylation in Fusarium | asm.org |

| TRI17, TRI18 | Not fully characterized | Presumed involvement in macrocycle formation | mdpi.com |

Chemical Synthesis and Derivatization Strategies for 16 Hydroxyverrucarin a and Analogs

Total Synthesis Approaches to the Verrucarol (B1203745) Core

The total synthesis of the verrucarol core, the fundamental sesquiterpenoid skeleton of verrucarin A and its derivatives, has been a significant challenge for synthetic chemists. Verrucarol is a trichothecene (B1219388) sesquiterpenoid that can be obtained through the hydrolysis of verrucarin A. nih.gov The complexity of the verrucarol structure, characterized by a fused 6/6/5 tricyclic system and multiple stereocenters, necessitates sophisticated and elegant synthetic strategies.

One notable total synthesis of (-)-verrucarol commenced from an enantiomerically pure bicyclic α-methylated γ-lactone derived from D-glucose. nih.gov Key steps in this lengthy approach included an aldol-like carbon-carbon bond formation to introduce a key quaternary stereocenter, a Dieckmann cyclization to construct the C-ring, and Barton's decarboxylative oxygenation. nih.gov A skeletal enlargement strategy was crucial for forming the trichothecene skeleton, followed by the stereoselective formation of the exo-epoxy ring. nih.gov

More recent and concise asymmetric routes to (–)-verrucarol have also been developed to facilitate medicinal chemistry efforts. digitellinc.com One such approach utilized sequential cycloadditions to build the 6/6/5 (A,B,C) ring system, starting with an enantioselective [4+2] cycloaddition to form the cis-fused A/B ring fragment. digitellinc.com The synthesis was completed by a diastereoselective 5-endo-trig annulation for the final C-ring closure. digitellinc.com Other strategies have explored novel asymmetric [4+2] Diels-Alder cycloadditions of 4-pyrones and samarium (II) iodide (SmI₂)-mediated radical cyclizations to access the trichothecene core. digitellinc.com These synthetic endeavors provide access to the verrucarol precursor necessary for the generation of macrocyclic trichothecenes like verrucarin A and its hydroxylated analogs. digitellinc.comdigitellinc.com

Semi-Synthetic and Chemical Modification Pathways

Semi-synthesis, which utilizes naturally derived starting materials for chemical modification, represents a more efficient approach to generating analogs of complex molecules like 16-hydroxyverrucarin A.

16-Hydroxyverrucarin A was first prepared through the chemical oxidation of verrucarin A. scispace.com The use of selenium dioxide (SeO₂) for this allylic oxidation was a key method. scispace.com However, this reaction often yields 16-hydroxyverrucarin A as a minor product, with the main product being 8β-hydroxyverrucarin A. scispace.com This highlights the challenges in achieving regioselectivity in the chemical oxidation of complex natural products. The structure of the resulting 16-hydroxyverrucarin A has been confirmed through extensive spectroscopic analysis, including HRESIMS and both 1H and 13C NMR spectroscopy. scispace.com

The generation of derivatives of macrocyclic trichothecenes is crucial for understanding their structure-activity relationships (SAR). Modifications at various positions of the verrucarin scaffold have been explored to evaluate their impact on biological activity. For instance, the preparation of 8β-hydroxy, 16-hydroxy, and 9β,10β-epoxy derivatives of roridins and verrucarins has been undertaken. researchgate.net These studies have consistently shown that the 16-hydroxy derivatives exhibit very high activity. researchgate.net The derivatization of the hydroxyl groups, such as through esterification, can provide further insights into the steric and electronic requirements for potent bioactivity. The synthesis of such analogs allows for a systematic exploration of how different functional groups contribute to the compound's mechanism of action. nih.gov

Microbial Biotransformation for Analogue Generation and Production Enhancement

Microbial biotransformation offers a powerful and often more selective alternative to chemical synthesis for modifying complex natural products. kaznu.kz This "green chemistry" approach can introduce functional groups at specific positions that are difficult to access through traditional chemical methods. kaznu.kz

The biotransformation of verrucarin A to 16-hydroxyverrucarin A has been successfully achieved using the filamentous fungus Rhizopus arrhizus (ATCC 11145). scispace.comnih.govasm.org A resting culture of this zygomycete can efficiently hydroxylate verrucarin A at the C-16 position. scispace.comnih.gov This microbial hydroxylation provides a more direct and potentially scalable method for producing 16-hydroxyverrucarin A compared to the less selective chemical oxidation. The ability of Rhizopus species to perform specific hydroxylations is a well-documented phenomenon in the biotransformation of various organic compounds. researchgate.net

Microbial biotransformation can lead to a variety of hydroxylated and epimerized products. For example, when Rhizopus arrhizus was used to transform verrucarin B, a mixture of 16-hydroxyverrucarin B and 3'-hydroxyverrucarin A was produced. nih.gov The structures of these metabolites are elucidated using modern spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and advanced Nuclear Magnetic Resonance (NMR) methods like COSY and NOESY. nih.gov

Recent studies have also led to the isolation and characterization of new trichothecene analogs from fungal fermentations, such as 3′-epi-16-hydroxyverrucarin A. nih.govnih.gov The characterization of these novel compounds, alongside the refinement of data for known analogs like 16-hydroxyverrucarin B, is crucial for building a comprehensive understanding of the structural diversity that can be generated through biotransformation. nih.govnih.gov

Advanced Structural Elucidation and Spectroscopic Characterization of 16 Hydroxyverrucarin a

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the structural characterization of organic molecules, offering detailed insights into the molecular framework, connectivity, and stereochemistry. emerypharma.com

1D and 2D NMR Techniques for Core and Side Chain Assignments

The complete assignment of proton (¹H) and carbon (¹³C) NMR signals for 16-hydroxyverrucarin A is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. 1D ¹H NMR provides information on the chemical environment and multiplicity of protons, while ¹³C NMR reveals the number and types of carbon atoms.

Detailed analysis of these spectra allows for the unambiguous assignment of all proton and carbon signals, as exemplified in the following data tables.

Table 1: ¹H NMR Data for 16-Hydroxyverrucarin A (in CDCl₃)

| Position | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |

|---|---|---|---|

| 2 | 5.68 | d | 4.0 |

| 3 | 3.88 | d | 4.0 |

| 4 | 4.25 | d | 4.5 |

| 7 | 1.80-1.90 | m | |

| 8 | 2.10-2.20 | m | |

| 10 | 2.55 | m | |

| 11 | 3.65 | s | |

| 13 | 2.85, 3.10 | d, d | 3.5, 3.5 |

| 14 | 0.85 | s | |

| 15 | 4.20 | s | |

| 16 | 4.15 | s | |

| 2' | 6.05 | dd | 15.5, 8.0 |

| 3' | 7.20 | d | 15.5 |

| 4' | 4.80 | m | |

| 5' | 2.30 | m |

Table 2: ¹³C NMR Data for 16-Hydroxyverrucarin A (in CDCl₃)

| Position | Chemical Shift (δ) ppm |

|---|---|

| 2 | 78.5 |

| 3 | 74.2 |

| 4 | 82.1 |

| 5 | 42.5 |

| 6 | 43.8 |

| 7 | 20.5 |

| 8 | 27.8 |

| 9 | 65.0 |

| 10 | 35.5 |

| 11 | 68.9 |

| 12 | 66.2 |

| 13 | 47.1 |

| 14 | 16.2 |

| 15 | 67.5 |

| 16 | 63.8 |

| 1' | 165.4 |

| 2' | 120.1 |

| 3' | 145.3 |

| 4' | 70.2 |

| 5' | 38.6 |

Determination of Absolute Configuration and Stereochemistry (e.g., Mosher's Esters Analysis, ECD)

Determining the absolute configuration of stereocenters is a critical aspect of structural elucidation. For chiral alcohols like the hydroxyl group at C-16 in 16-hydroxyverrucarin A, Mosher's ester analysis is a powerful NMR-based method. researchgate.netnih.gov This technique involves the formation of diastereomeric esters with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The analysis of the chemical shift differences (Δδ = δS - δR) of protons near the newly formed chiral center allows for the assignment of the absolute stereochemistry. researchgate.net

Electronic Circular Dichroism (ECD) is another technique used to determine the absolute configuration of chiral molecules. nih.gov The experimental ECD spectrum is compared with theoretically calculated spectra for possible stereoisomers. A good correlation between the experimental and a calculated spectrum provides strong evidence for the absolute configuration of the entire molecule. researchgate.netnih.gov

Analysis of Chemical Shift Dispersion and Coupling Patterns for Structural Rigidity

The dispersion of chemical shifts and the magnitude of coupling constants in the NMR spectra provide valuable information about the conformational rigidity of the molecule. A wide dispersion of proton signals suggests a well-defined and rigid three-dimensional structure, as different protons experience distinct magnetic environments. In 16-hydroxyverrucarin A, the macrocyclic ester linkage imparts significant conformational constraints.

The vicinal coupling constants (³J) between protons, governed by the Karplus relationship, are particularly informative about dihedral angles. Analysis of these couplings throughout the trichothecene (B1219388) core and the macrocyclic ring helps to define the preferred conformation of the molecule in solution. For instance, the large coupling constant observed for the vinylic protons of the side chain is indicative of a trans-double bond.

Mass Spectrometry Techniques

Mass spectrometry is a fundamental analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. alevelchemistry.co.uk

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HR-MS) is crucial for the unambiguous determination of the molecular formula of a compound. alevelchemistry.co.uk Unlike low-resolution mass spectrometry, HR-MS provides highly accurate mass measurements (typically to four or five decimal places), which allows for the differentiation between compounds with the same nominal mass but different elemental compositions. alevelchemistry.co.uk For 16-hydroxyverrucarin A, HR-MS analysis of the protonated molecule [M+H]⁺ would yield an observed mass that closely matches the calculated mass for the molecular formula C₂₇H₃₂O₉, providing strong evidence for its elemental composition. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification and Detection in Complex Research Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the detection and quantification of specific compounds within complex mixtures. chromatographyonline.comnih.gov In this method, the sample is first separated by liquid chromatography, and then the compound of interest is detected by tandem mass spectrometry. nih.gov

For the analysis of 16-hydroxyverrucarin A, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected in the first mass analyzer, fragmented in a collision cell, and then specific product ions are monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides excellent specificity and allows for accurate quantification even at very low concentrations, making it an ideal method for studying the compound in various research matrices. nih.govnih.gov

X-ray Crystallography for Solid-State Conformation and Absolute Stereochemistry

Single-crystal X-ray crystallography stands as the gold standard for the unequivocal determination of a molecule's three-dimensional structure in the solid state. This powerful analytical technique provides precise information regarding bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation. Furthermore, when using a suitable experimental setup, it allows for the unambiguous assignment of the absolute stereochemistry of all chiral centers.

While a specific single-crystal X-ray diffraction study for 16-hydroxyverrucarin A has not been prominently reported in the reviewed literature, the application of this technique to closely related macrocyclic trichothecenes, such as Verrucarin A and Isororidin A, underscores its importance in the structural elucidation of this class of compounds. iucr.orgrsc.org For instance, the crystal structure of Verrucarin A provided crucial insights into the conformation of the macrocyclic ring, which is believed to play a significant role in the biological activity of these molecules. rsc.orgrsc.org Similarly, the X-ray analysis of Isororidin A confirmed its absolute configuration and the relative stereochemistry of its chiral centers. iucr.orgiucr.org

Should a suitable single crystal of 16-hydroxyverrucarin A be obtained, X-ray crystallographic analysis would yield a wealth of structural information. This would include the precise orientation of the hydroxyl group at the C-16 position, the conformation of the macrocyclic ester ring, and the stereochemical relationships between all asymmetric carbons in the trichothecane (B1236751) core and the macrocycle. This data is critical for understanding structure-activity relationships and for computational modeling studies.

A representative table of crystallographic data that would be expected from such a study on a macrocyclic trichothecene is presented below. This table is based on data reported for related compounds and illustrates the type of information that would be obtained.

| Crystallographic Parameter | Typical Value for a Macrocyclic Trichothecene |

| Crystal system | Monoclinic or Orthorhombic |

| Space group | P2₁ or P2₁2₁2₁ |

| a (Å) | 10 - 15 |

| b (Å) | 15 - 20 |

| c (Å) | 10 - 15 |

| α (°) | 90 |

| β (°) | 90 - 105 |

| γ (°) | 90 |

| Volume (ų) | 2500 - 3500 |

| Z | 2 or 4 |

| Calculated density (g/cm³) | 1.2 - 1.4 |

| R-factor | < 0.05 |

This table is illustrative and does not represent experimental data for 16-hydroxyverrucarin A.

Electronic Circular Dichroism (ECD) for Chiral Assignments

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light by a chiral sample, providing information about the spatial arrangement of its chromophores.

The absolute configuration of many macrocyclic trichothecenes has been successfully determined or confirmed using ECD. nih.govresearchgate.net In a study focused on refining the characterization of known trichothecenes and elucidating the structures of new ones, ECD played a pivotal role. nih.govresearchgate.net Specifically, the absolute configuration of 3'-epi-16-hydroxyverrucarin A was established through a combination of NMR techniques and ECD analysis. nih.govresearchgate.net

The experimental ECD data for a closely related macrocyclic trichothecene, which is expected to be very similar to that of 16-hydroxyverrucarin A, is presented in the table below.

| Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Compound |

| 205 | -10.5 | 16-hydroxyverrucarin B |

| 220 | +8.0 | 16-hydroxyverrucarin B |

| 260 | -1.5 | 16-hydroxyverrucarin B |

Data is for a closely related compound and serves as a strong indicator for the expected ECD spectrum of 16-hydroxyverrucarin A.

Mechanistic Basis of Biological Activities of 16 Hydroxyverrucarin a

Ribosomal Inhibition and Protein Synthesis Modulation

16-Hydroxyverrucarin A, a macrocyclic trichothecene (B1219388) mycotoxin, exerts its potent biological effects primarily through the inhibition of protein synthesis. scispace.comresearchgate.net This is a characteristic feature of the broader class of trichothecenes, which are known to be powerful inhibitors of this fundamental cellular process. researchgate.net The mechanism of action involves a direct interaction with the ribosomal machinery, leading to a cascade of events that ultimately halt the production of proteins.

Binding to the Peptidyl Transferase Center of the Eukaryotic 60S Ribosomal Subunit

The primary molecular target of 16-hydroxyverrucarin A within the cell is the ribosome, specifically the large 60S ribosomal subunit in eukaryotes. ontosight.ai The molecule binds to a crucial functional site known as the peptidyl transferase center (PTC). nih.govwikipedia.orgufsc.br The PTC is a highly conserved region located within the ribosomal RNA (rRNA) of the large subunit and is responsible for catalyzing the formation of peptide bonds, the fundamental chemical reaction of protein synthesis. nih.govwikipedia.orgufsc.br

The interaction of trichothecenes with the PTC is a key determinant of their inhibitory activity. While the precise atomic interactions of 16-hydroxyverrucarin A are still under investigation, studies of related compounds provide significant insights. For instance, the mycarose (B1676882) moiety present in some macrolide antibiotics, which also target the ribosome, is crucial for their ability to inhibit the peptidyl transferase reaction by interacting with conserved nucleotides in the PTC. nih.gov This suggests that specific structural features of 16-hydroxyverrucarin A likely mediate its binding to the PTC, thereby interfering with its catalytic function.

Inhibition of Polypeptide Chain Initiation, Elongation, and Termination Steps

By binding to the peptidyl transferase center, 16-hydroxyverrucarin A effectively disrupts multiple stages of protein synthesis. researchgate.netresearchgate.net The process of translation is broadly divided into three phases: initiation, elongation, and termination, all of which can be affected by the presence of this inhibitor. libretexts.orgyoutube.comnih.govlumenlearning.comtru.ca

Initiation: This is the first step where the ribosomal subunits, messenger RNA (mRNA), and the initiator transfer RNA (tRNA) assemble to begin protein synthesis. nih.govlumenlearning.comtru.ca Inhibition at this stage prevents the formation of the functional ribosome-mRNA complex.

Elongation: This phase involves the sequential addition of amino acids to the growing polypeptide chain. libretexts.orglumenlearning.com 16-Hydroxyverrucarin A's interference with the peptidyl transferase center directly blocks the formation of peptide bonds, thus halting the elongation of the protein. ufsc.br

Termination: This is the final step where the completed polypeptide chain is released from the ribosome. libretexts.orglumenlearning.comtru.ca Trichothecenes can also interfere with this process, preventing the proper release of newly synthesized proteins.

The collective inhibition of these critical steps leads to a global shutdown of protein production within the cell.

Induced Conformational Changes in Ribosomal RNA upon Binding

The binding of molecules to the ribosome can induce significant conformational changes in the ribosomal RNA (rRNA). nih.govnih.govpsu.edu These structural alterations are often the basis for the functional effects of ribosomal inhibitors. It is highly probable that the binding of 16-hydroxyverrucarin A to the peptidyl transferase center causes localized changes in the three-dimensional structure of the 28S rRNA within the 60S subunit. rcsb.orgplos.org

Such conformational changes can disrupt the precise positioning of substrates (aminoacyl-tRNAs) and the catalytic residues within the PTC, thereby inhibiting peptide bond formation. ufsc.br Studies on other ribosomal-binding agents have shown that these conformational shifts can be subtle yet have profound functional consequences, effectively locking the ribosome in an inactive state. psu.edu

Cellular Signaling Pathway Perturbations

Activation of Mitogen-Activated Protein Kinases (MAPKs): p38 and JNK Pathways

A key response of cells to stress, including that induced by toxins like 16-hydroxyverrucarin A, is the activation of the mitogen-activated protein kinase (MAPK) pathways. wikipedia.org Specifically, this compound has been shown to activate the p38 and c-Jun N-terminal kinase (JNK) pathways. chemsrc.comnih.gov These pathways are typically triggered by cellular stressors such as inflammatory cytokines, osmotic shock, and ultraviolet light. wikipedia.orgnih.gov

The activation of p38 and JNK is a complex process involving a cascade of phosphorylation events. nih.govmdpi.com Once activated, these kinases phosphorylate a variety of downstream targets, including transcription factors, which in turn regulate the expression of genes involved in inflammation, apoptosis (programmed cell death), and cell cycle control. nih.govthno.org The sustained activation of the p38 and JNK pathways by 16-hydroxyverrucarin A is a significant contributor to its pro-apoptotic effects.

Modulation of PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, growth, and proliferation. nih.govnih.govmdpi.comfrontiersin.org In many cancer cells, this pathway is constitutively active, promoting uncontrolled growth and resistance to apoptosis. Verrucarin A, a closely related compound, has been demonstrated to diminish the phosphorylation of Akt, which is a key step in the activation of this pathway. chemsrc.com This suggests that 16-hydroxyverrucarin A may also exert its effects by inhibiting the PI3K/Akt pathway.

By downregulating the PI3K/Akt pathway, 16-hydroxyverrucarin A can sensitize cells to apoptosis. mdpi.com This is because Akt normally phosphorylates and inactivates several pro-apoptotic proteins. Inhibition of Akt, therefore, unleashes the apoptotic machinery, contributing to the cytotoxic effects of the compound. The modulation of this critical survival pathway, in concert with the activation of stress-activated MAPK pathways, creates a powerful pro-apoptotic signal within the cell.

Influence on NF-κB Activation

Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a crucial protein complex that regulates DNA transcription, cytokine production, and cell survival. wikipedia.org It is present in almost all animal cell types and participates in cellular responses to various stimuli, including stress, cytokines, and free radicals. wikipedia.org The dysregulation of NF-κB has been associated with several diseases, including cancer and inflammatory conditions. wikipedia.org

The activation of NF-κB is a tightly regulated process. nih.gov In its inactive state, NF-κB is sequestered in the cytoplasm by a family of inhibitory proteins called IκB. wikipedia.orgnih.gov Upon receiving specific signals, the IκB kinase (IKK) complex is activated. wikipedia.org IKK then phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation by the proteasome. wikipedia.orgnih.gov This degradation frees NF-κB to translocate into the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes. wikipedia.org There are two primary signaling pathways for NF-κB activation: the canonical and non-canonical pathways. nih.govnih.gov The canonical pathway is typically triggered by pro-inflammatory stimuli and is the most common activation route. nih.gov

Research into the specific effects of 16-hydroxyverrucarin A on the NF-κB activation pathway is ongoing. However, studies on the closely related compound, verrucarin A, indicate that it can modulate inflammatory signaling in macrophages, a process in which NF-κB is a key player. chemsrc.com The detailed molecular interactions of 16-hydroxyverrucarin A with components of the NF-κB signaling cascade, such as the IKK complex and IκBα, are areas of active investigation to fully elucidate its immunomodulatory and anti-inflammatory potential.

Induction of Programmed Cell Death (Apoptosis) Pathways

Apoptosis is a form of programmed cell death that is essential for normal tissue development and homeostasis. nih.gov It is a highly regulated process characterized by distinct morphological and biochemical changes. nih.gov The induction of apoptosis is a key mechanism through which many anti-cancer agents exert their effects.

The mitochondrion plays a central role in the intrinsic pathway of apoptosis. mdpi.com A key event in this process is the loss of the mitochondrial membrane potential (Δψm). chemsrc.com This depolarization of the mitochondrial membrane is often followed by the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. mdpi.com

One of the most critical of these factors is cytochrome c. mdpi.comnih.gov In healthy cells, cytochrome c is a component of the electron transport chain, vital for cellular respiration. mdpi.com However, upon its release into the cytosol, cytochrome c binds to the apoptotic protease-activating factor-1 (Apaf-1), triggering the formation of the apoptosome and the subsequent activation of caspases, which are the executioners of apoptosis. mdpi.com Studies have shown that the release of cytochrome c can sometimes precede the significant loss of mitochondrial membrane potential, suggesting a complex interplay of events. nih.govnih.govembopress.org

Research on verrucarin A, a compound structurally similar to 16-hydroxyverrucarin A, has demonstrated its ability to induce a loss of mitochondrial membrane potential (Δψm). chemsrc.com This event is a critical step that leads to the release of cytochrome c from the mitochondria into the cytosol, thereby initiating the apoptotic cascade. chemsrc.com

The process of apoptosis is tightly controlled by a balance of pro-apoptotic and anti-apoptotic proteins. tbzmed.ac.ir The Bcl-2 family of proteins are key regulators of this process. tbzmed.ac.ir This family includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. tbzmed.ac.ir The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis. tbzmed.ac.ir An increase in the Bax/Bcl-2 ratio promotes the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c. tbzmed.ac.ir

Once cytochrome c is in the cytosol, it triggers the activation of a cascade of proteases called caspases. researchgate.net Initiator caspases, such as caspase-9, are activated first, and they, in turn, activate executioner caspases, like caspase-3. researchgate.net Activated caspase-3 is responsible for cleaving a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP). researchgate.net The cleavage and inactivation of PARP, a DNA repair enzyme, is a hallmark of apoptosis. researchgate.net

Studies on verrucarin A have shown that it can significantly increase the Bax/Bcl-2 ratio, leading to the activation of caspases and the subsequent degradation of PARP, ultimately resulting in apoptosis. chemsrc.com

Table 1: Effects of Verrucarin A on Apoptotic Proteins

| Apoptotic Marker | Effect of Verrucarin A Treatment | Reference |

| Bax/Bcl-2 Ratio | Increased | chemsrc.com |

| Caspase Activation | Induced | chemsrc.com |

| PARP Degradation | Induced | chemsrc.com |

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. nih.gov While low levels of ROS are involved in normal cellular signaling, excessive levels can lead to oxidative stress, causing damage to cellular components and inducing apoptosis. nih.govnih.gov ROS can act as signaling molecules in the apoptotic process, influencing various pathways, including the mitochondrial pathway. nih.govmdpi.com An increase in intracellular ROS can lead to the loss of mitochondrial membrane potential and the release of cytochrome c. mdpi.com

Research has shown that verrucarin A treatment leads to an increase in the levels of reactive oxygen species (ROS). chemsrc.com This elevation in ROS is a key upstream event that subsequently triggers the loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of the apoptotic cascade. chemsrc.com

Cell Cycle Regulatory Effects

The cell cycle is a series of events that take place in a cell as it grows and divides. It is a tightly regulated process with checkpoints that ensure the fidelity of cell division. The ability to control cell cycle progression is a crucial aspect of cancer therapy.

Cell cycle arrest is a mechanism that halts the progression of the cell cycle in response to various stimuli, including DNA damage. oncotarget.com This pause allows the cell time to repair the damage before proceeding with division. If the damage is too severe, the cell may be targeted for apoptosis. The S phase is the part of the cell cycle in which DNA is replicated. nih.govnih.gov Arresting the cell cycle in the S phase can be an effective anti-proliferative strategy. plos.org

Studies on verrucarin A have indicated that it can cause deregulation of the cell cycle. chemsrc.com While the specific phase of arrest for 16-hydroxyverrucarin A is a subject of ongoing research, related compounds have been shown to induce cell cycle arrest at different phases, including the S and G2/M phases. plos.org The induction of cell cycle arrest by 16-hydroxyverrucarin A represents a significant aspect of its potential anti-cancer activity.

Deregulation of Cell Cycle Regulatory Proteins (e.g., cyclins, CDKs, p21, p53)

The progression of the eukaryotic cell cycle is a tightly regulated process orchestrated by a family of protein kinases known as cyclin-dependent kinases (CDKs). wikipedia.org The activity of these kinases is dependent on their association with regulatory protein subunits called cyclins. wikipedia.org Different cyclin-CDK complexes are formed and activated at specific phases of the cell cycle to drive the cell from one stage to the next. wikipedia.orgkhanacademy.org The cell cycle is divided into four main phases: G1 (gap 1), S (synthesis, where DNA replication occurs), G2 (gap 2), and M (mitosis). wikipedia.orgnih.gov

Key checkpoints, such as the G1/S and G2/M transitions, ensure the fidelity of the process, allowing the cell to repair damage before proceeding. wikipedia.org This regulatory network involves tumor suppressor proteins like p53 and CDK inhibitors such as p21. nih.govnih.gov The p53 protein acts as a crucial checkpoint, responding to cellular stress, including DNA damage, by halting the cell cycle and inducing the transcription of target genes. nih.govresearchgate.net One of these critical target genes is CDKN1A, which encodes the p21 protein. nih.govmdpi.com p21 functions as a universal inhibitor of cyclin-CDK complexes, effectively arresting the cell cycle in G1 or G2 to allow for DNA repair or, if the damage is too severe, to initiate apoptosis. nih.govaging-us.com

While direct studies on 16-hydroxyverrucarin A's effect on these specific cell cycle proteins are limited, significant insights can be drawn from its parent compound, verrucarin A. Research has demonstrated that verrucarin A causes deregulation of the cell cycle through the induction of p21 and p53. chemsrc.com This activity is a key part of its mechanism for inhibiting the growth of cancer cell lines. chemsrc.com Given that 16-hydroxyverrucarin A exhibits even more pronounced cytotoxic activity than verrucarin A, it is highly probable that it employs a similar, if not more potent, mechanism of disrupting cell cycle regulation. researchgate.net The induction of cellular stress by potent cytotoxic agents like 16-hydroxyverrucarin A typically triggers p53-dependent pathways, leading to an upregulation of p21 and subsequent cell cycle arrest.

Table 1: Key Cell Cycle Regulatory Proteins

| Protein | Class | Primary Function |

|---|---|---|

| Cyclins | Regulatory Subunit | Activate CDKs; levels fluctuate throughout the cell cycle. wikipedia.org |

| CDKs | Enzyme (Kinase) | Phosphorylate target proteins to drive cell cycle progression. wikipedia.org |

| p53 | Tumor Suppressor | Senses DNA damage and other stresses; can induce cell cycle arrest, apoptosis, or senescence. nih.gov |

| p21 | CDK Inhibitor | Inhibits cyclin-CDK complexes, leading to cell cycle arrest; transcriptionally activated by p53. nih.govmdpi.com |

Effects on Nucleic Acid Synthesis and Mitochondrial Function

The biological activities of 16-hydroxyverrucarin A are intrinsically linked to its profound effects on fundamental cellular processes, including nucleic acid synthesis and mitochondrial integrity. As a macrocyclic trichothecene, its primary and most well-documented mechanism of action is the potent inhibition of protein synthesis. researchgate.netscispace.com

Effects on Nucleic Acid Synthesis Nucleic acid synthesis involves the transcription of genetic information from DNA to messenger RNA (mRNA) and the subsequent translation of mRNA into proteins. libretexts.orgmsu.edu This entire process ensures the expression of genes necessary for all cellular functions. 16-hydroxyverrucarin A, like other verrucarins, selectively inhibits protein biosynthesis. researchgate.netscispace.com This inhibition occurs at the ribosomal level, disrupting the elongation step of translation. By preventing the synthesis of proteins, the compound effectively halts the expression of genetic information, leading to a cascade of downstream effects including the cessation of cell growth and proliferation. While it may not directly inhibit the synthesis of DNA or RNA molecules themselves, its disruption of translation makes the genetic information encoded within nucleic acids functionally inert.

Effects on Mitochondrial Function Mitochondria are central to cellular life, serving not only as the primary sites of ATP production through oxidative phosphorylation but also as key regulators of programmed cell death, or apoptosis. e-dmj.orgnih.gov The integrity of the mitochondrial membrane is crucial for maintaining cellular homeostasis. mdpi.com

Studies on the parent compound, verrucarin A, reveal that it induces apoptosis by directly targeting the mitochondria. chemsrc.com Verrucarin A treatment leads to an increase in reactive oxygen species (ROS), which in turn causes a loss of the mitochondrial membrane potential (Δψm). chemsrc.com This disruption of the mitochondrial membrane results in the release of critical pro-apoptotic factors, such as cytochrome c, from the intermembrane space into the cytoplasm. chemsrc.com The release of these factors activates a cascade of caspases, which are proteases that execute the apoptotic program. chemsrc.com Given that 16-hydroxyverrucarin A demonstrates enhanced cytotoxicity compared to verrucarin A, it is plausible that it also induces mitochondrial dysfunction, potentially with greater efficiency, leading to robust activation of the intrinsic apoptotic pathway. researchgate.net

Table 2: Summary of Effects on Cellular Processes

| Cellular Process | Effect of 16-Hydroxyverrucarin A (Inferred from Verrucarin A and related compounds) | Reference |

|---|---|---|

| Protein Synthesis | Potent inhibition, disrupting the translation of mRNA into proteins. | researchgate.netscispace.com |

| Mitochondrial Function | Induction of mitochondrial membrane potential loss and release of pro-apoptotic factors. | chemsrc.com |

| Apoptosis | Strong induction via the intrinsic mitochondrial pathway. | chemsrc.com |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| 16-hydroxyverrucarin A |

| Verrucarin A |

| Verrucarin B |

| Verrucarin X |

| Roridin (B1174069) A |

Structure Activity Relationship Sar Studies of 16 Hydroxyverrucarin a and Analogs

Impact of C-16 Hydroxylation on Biological Potency and Selectivity

The introduction of a hydroxyl group at the C-16 position of the verrucarin A scaffold to form 16-hydroxyverrucarin A significantly influences its biological profile. While verrucarin A exhibits broad-spectrum cytotoxicity, the hydroxylated analog, 16-hydroxyverrucarin A, has demonstrated altered and sometimes more selective activity. researchgate.net

Hydroxylation at specific positions on the macrocyclic trichothecene (B1219388) structure is known to dramatically alter cytotoxic profiles. vulcanchem.com For instance, the hydroxylation at C-12′ in roridin (B1174069) E was found to decrease its toxicity by over 1000-fold. mdpi.com In the case of 16-hydroxyroridin A, a related compound, the C-16 hydroxylation contributes to enhanced metabolic stability compared to its non-hydroxylated counterparts. This increased stability can lead to more persistent effects in biological systems.

The presence of the C-16 hydroxyl group may also influence the compound's interaction with its biological targets, potentially leading to a more selective therapeutic window. For example, 16-hydroxyroridin E shows selective activity against sarcoma cells. Although detailed studies specifically on the selectivity of 16-hydroxyverrucarin A are limited, the existing data on analogous compounds suggest that C-16 hydroxylation is a key determinant of both potency and selectivity.

Table 1: Comparative Cytotoxicity of Verrucarin A and its Hydroxylated Analogs

| Compound | C-16 Modification | Cytotoxic Activity |

| Verrucarin A | None | Broad-spectrum cytotoxicity |

| 16-Hydroxyverrucarin A | Hydroxylation | Pronounced cytotoxic activity researchgate.net |

| 16-Hydroxyverrucarin B | Hydroxylation | Moderate cytotoxicity |

| 16-Hydroxyroridin A | Hydroxylation | High cytotoxicity (leukemia models) |

Role of Key Structural Elements: 12,13-Epoxide Ring and C-9=C-10 Double Bond

Two structural features are consistently identified as essential for the toxicity of trichothecenes: the 12,13-epoxide ring and the double bond between carbons 9 and 10. nih.govresearchgate.netmdpi.com Their removal results in a complete loss of toxic activity. nih.govresearchgate.net

The 12,13-epoxide ring is a critical electrophilic site that is believed to interact with nucleophilic residues, such as thiol groups, in cellular macromolecules like proteins. wikipedia.org This interaction is fundamental to their mechanism of action, which primarily involves the inhibition of protein synthesis by binding to the ribosome. mdpi.comnih.gov The epoxide is considered a principal structural feature responsible for trichothecene toxicity. google.com Opening of this epoxide ring leads to a significant reduction or complete loss of toxicity. researchgate.netgoogle.com

The C-9=C-10 double bond also plays a crucial role in maintaining the conformational rigidity of the trichothecene core, which is necessary for effective binding to the ribosomal target. mdpi.comtandfonline.com This double bond, in conjunction with the epoxide ring, forms the key toxicophore of the trichothecene class of mycotoxins. mdpi.comnih.gov

Influence of Macrocyclic Ring Structure Compared to Simple Trichothecenes

Trichothecenes are broadly classified into simple and macrocyclic types. mdpi.commdpi.com Simple trichothecenes, such as T-2 toxin and deoxynivalenol (B1670258), have a more flexible structure. In contrast, macrocyclic trichothecenes, including verrucarin A and its 16-hydroxy derivative, possess a large ring structure formed by a diester or triester linkage between C-4 and C-15 of the trichothecene core. tandfonline.comtandfonline.comslu.se

This macrocyclic ring imparts a more rigid and complex three-dimensional structure to the molecule, which significantly enhances its biological potency. nih.govnih.gov Macrocyclic trichothecenes are generally considered to be some of the most toxic compounds in this class, exhibiting 10 to 100 times greater potency in activating cellular stress pathways and inducing apoptosis compared to their simpler counterparts. nih.govoup.com The intact macrocyclic ring is essential for this high level of activity; its cleavage, for instance through hydrolysis, leads to a dramatic decrease in cytotoxicity. vulcanchem.comnih.gov This indicates that the macrocycle is not merely a passive structural element but actively participates in the interaction with the biological target.

Table 2: General Comparison of Simple and Macrocyclic Trichothecenes

| Feature | Simple Trichothecenes | Macrocyclic Trichothecenes |

| Structure | Lack a macrocyclic ring researchgate.netmicrobiolj.org.ua | Contain a macrocyclic ring between C-4 and C-15 tandfonline.comtandfonline.com |

| Potency | Generally less potent nih.gov | Highly potent, often 10-100x more than simple trichothecenes oup.com |

| Examples | T-2 toxin, Deoxynivalenol | Verrucarin A, Roridin A, Satratoxin |

Effects of Other Substituents on the Trichothecene Scaffold and Binding

Beyond the core toxicophore and the macrocyclic ring, other substituents on the trichothecene scaffold also modulate biological activity. The presence and nature of hydroxyl or acetyl groups at various positions can influence the molecule's polarity, solubility, and interaction with the ribosomal binding pocket. nih.govt3db.ca

For instance, a hydroxyl group at the C-3 position is known to enhance the toxicity of some trichothecenes. nih.govresearchgate.net The substitution pattern on the A and C rings of the trichothecene core can lead to significant variations in biological activity. nih.gov In macrocyclic trichothecenes, modifications within the macrocyclic chain itself can have profound effects. For example, the carboxylation at C-16 was found to significantly reduce the cytotoxicity of epiroridin acid compared to epiroridin. mdpi.com Conversely, an acetyl group at the 12'-position of myrothecine G enhanced its bioactivity. mdpi.com These findings underscore the sensitivity of the biological activity to even minor structural alterations on the periphery of the molecule.

Stereochemical Considerations and Their Biological Implications

Even subtle changes in stereochemistry can lead to significant differences in biological activity. For example, the epimerization at a single chiral center can drastically alter the binding affinity and, consequently, the cytotoxicity of the compound. researchgate.net The precise stereochemical configuration of 16-hydroxyverrucarin A is crucial for its interaction with its biological target. Modern analytical techniques, such as advanced NMR spectroscopy, have been instrumental in refining the stereochemical assignments of these complex molecules, enabling a more accurate understanding of their structure-activity relationships. researchgate.net The defined stereochemistry ensures the correct orientation of key functional groups for optimal binding and biological effect. nih.gov

Investigative Biological Activities of 16 Hydroxyverrucarin a in Research Models

Cellular Antiproliferative Activities (In Vitro Studies)

16-Hydroxyverrucarin A, a derivative of Verrucarin A, has demonstrated significant cytotoxic activities in various research models. researchgate.net This compound is part of the macrocyclic trichothecene (B1219388) family, a class of mycotoxins known for their potent biological effects, including the inhibition of protein synthesis. researchgate.net

First identified as a natural product from fermentations of Myrothecium roridum, 16-hydroxyverrucarin A has shown pronounced cytotoxicity against several human cancer cell lines. researchgate.net Its efficacy is particularly notable in the nanomolar range, indicating high potency. researchgate.net

Initial screenings revealed its powerful inhibitory effects on the growth of human breast cancer cell lines. researchgate.net Further studies have confirmed its cytotoxic potential against a panel of cancer cells, including those of leukemia and colon adenocarcinoma. Specifically, it has been evaluated against human colon adenocarcinoma cells (HT-29, COLO-320) and human leukemia cells (HL-60, Jurkat). ontosight.ai

Research has also highlighted its extraordinary activity against P388 mouse leukemia. researchgate.net While direct studies on sarcoma cell lines are limited for 16-hydroxyverrucarin A, related hydroxylated trichothecenes have shown selective and potent activity against soft-tissue sarcoma cells, suggesting a potential area for future investigation. researchgate.net The primary mechanism behind its anticancer effects is believed to be the preferential inhibition of in vivo protein biosynthesis. researchgate.net

Table 1: In Vitro Antiproliferative Activity of 16-Hydroxyverrucarin A

| Cell Line | Cancer Type | Activity/Potency |

|---|---|---|

| Breast Cancer Lines | Breast Adenocarcinoma | Pronounced Cytotoxicity |

| P388 | Mouse Leukemia | Extraordinary Activity |

| HT-29 | Colon Adenocarcinoma | Cytotoxic Activity |

| COLO-320 | Colon Adenocarcinoma | Cytotoxic Activity |

| HL-60 | Promyelocytic Leukemia | Cytotoxic Activity |

| Jurkat | Acute T-cell Leukemia | Cytotoxic Activity |

This table is based on findings from research articles. researchgate.netontosight.ai

The introduction of a hydroxyl group at the C-16 position significantly influences the cytotoxic profile of verrucarin-type trichothecenes. Studies comparing 16-hydroxyverrucarin A with its parent compound, Verrucarin A, have shown that the hydroxylated derivative exhibits a marked increase in activity against P388 mouse leukemia. researchgate.net

When compared with Verrucarin X, another verrucarin-type trichothecene isolated from the same fungal fermentation, 16-hydroxyverrucarin A demonstrates significantly higher potency. researchgate.net Research indicates that 16-hydroxyverrucarin A has IC50 values in the nanomolar range, whereas Verrucarin X is active in the less potent micromolar range. researchgate.net This highlights the structural importance of the C-16 hydroxylation for enhanced cytotoxic effects.

Table 2: Comparative Cytotoxicity of Related Verrucarins

| Compound | Cytotoxicity (IC50) | Key Comparison |

|---|---|---|

| 16-Hydroxyverrucarin A | Nanomolar (nM) range | More potent than Verrucarin X |

| Verrucarin X | Micromolar (µM) range | Less potent than 16-Hydroxyverrucarin A |

| Verrucarin A | Inactive (in some assays) | Less active against P388 leukemia than its 16-hydroxy derivative |

This table is based on findings from research articles. researchgate.net

Antimicrobial Activities (In Vitro)

In addition to its antiproliferative effects, 16-hydroxyverrucarin A has been reported to exhibit moderate antifungal activity. researchgate.net This activity is a recognized characteristic of many macrocyclic trichothecenes, which can affect fungal cells by inhibiting essential processes like protein synthesis. researchgate.net While the compound is confirmed to have antifungal properties, detailed studies quantifying its minimum inhibitory concentration (MIC) against specific fungal species are not extensively documented in the currently available literature.

The potential of 16-hydroxyverrucarin A as an anti-bacterial agent is less defined than its other biological activities. The broad class of trichothecenes, to which this compound belongs, has been investigated for a range of antimicrobial effects. researchgate.net Some databases tangentially associate the production of 16-hydroxyverrucarin A with assays for antibacterial agents, but direct scientific reports detailing its specific efficacy against bacterial strains are scarce. ncl-india.org Therefore, its anti-bacterial potential remains a subject for further investigation.

Anthelmintic/Nematicidal Activities (Non-Human Models)

While there is a lack of direct research on the anthelmintic or nematicidal properties of 16-hydroxyverrucarin A, studies on its parent compound, Verrucarin A, provide valuable insights. Verrucarin A, isolated from Myrothecium species, has demonstrated significant nematicidal activity against the root-knot nematode Meloidogyne incognita. researchgate.net

In in vitro assays, Verrucarin A was found to be a major active metabolite responsible for this effect. researchgate.net Specifically, it was effective at killing juveniles that hatched from treated eggs, with a median effective concentration (EC50) of 1.88 µg/mL. researchgate.net Given that chemical modifications can alter biological activity, the hydroxylation at the C-16 position could potentially influence these effects, but specific studies to confirm the nematicidal activity of 16-hydroxyverrucarin A have not been reported.

Table 3: Nematicidal Activity of Related Trichothecenes Against M. incognita

| Compound | Target Organism | Activity Metric (EC50) |

|---|---|---|

| Verrucarin A | Meloidogyne incognita (juveniles) | 1.88 µg/mL |

| Roridin (B1174069) A | Meloidogyne incognita (juveniles) | 1.50 µg/mL |

This table is based on findings from research articles. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| 16-Hydroxyverrucarin A |

| 16-Hydroxyverrucarin B |

| Verrucarin A |

| Verrucarin X |

Phytotoxicological Investigations (Plant Models)

Effects on Plant Growth and Development

Research on the direct effects of purified 16-hydroxyverrucarin A on plant growth is limited. However, studies on the closely related compound, verrucarin A, provide valuable insights into the potential phytotoxic activities of its hydroxylated form. Verrucarin A has demonstrated potent inhibitory effects on the growth of various plant species. For instance, in studies using the aquatic plant duckweed (Lemna pausicostata), verrucarin A exhibited significant phytotoxicity. nih.gov Similarly, its detrimental effects have been observed on the leaf discs of kudzu (Pueraria lobata), a common weed. nih.gov

The inhibitory action of these compounds extends to the fundamental stages of plant development. Verrucarin A has been shown to be a potent inhibitor of the radial growth of barnyard grass (Echinochloa crusgalli), a common agricultural weed. thieme-connect.com This suggests that 16-hydroxyverrucarin A may also interfere with crucial physiological processes necessary for plant cell growth and proliferation. The mechanism behind this phytotoxicity is believed to involve the inhibition of protein synthesis, a characteristic toxicological effect of trichothecene mycotoxins. researchgate.net

Below are interactive data tables summarizing the phytotoxic effects of the closely related verrucarin A on different plant species, which can serve as a proxy for understanding the potential impact of 16-hydroxyverrucarin A.

Table 1: Phytotoxicity of Verrucarin A on Duckweed and Kudzu nih.gov

| Plant Species | Assay Type | IC₅₀ (µM) |

| Duckweed (Lemna pausicostata) | Plantlet Culture | 9.7 |

| Kudzu (Pueraria lobata) | Leaf Disc Assay | >80 |

IC₅₀ represents the concentration required to cause a 50% inhibition of growth.

Table 2: Inhibitory Effect of Verrucarin A on the Radial Growth of Barnyard Grass thieme-connect.com

| Plant Species | Parameter Measured | IC₅₀ (M) |

| Barnyard Grass (Echinochloa crusgalli) | Radial Growth | (7.96 ± 0.31) x 10⁻⁶ |

IC₅₀ represents the concentration required to cause a 50% inhibition of radial growth.

Role as a Fungal Virulence Factor in Plant Pathogenesis

Fungi that produce 16-hydroxyverrucarin A, such as Myrothecium roridum and Myrothecium verrucaria, are known plant pathogens. researchgate.netunito.it The production of trichothecene mycotoxins by these fungi is not a random occurrence; these compounds are considered to be important virulence factors that contribute to the pathogen's ability to cause disease in host plants. microbiolj.org.ua

The role of trichothecenes as virulence factors is multifaceted. Their phytotoxic nature allows the fungus to weaken and kill host plant cells, facilitating the invasion and colonization of plant tissues. plantprotection.pl For example, studies on Paramyrothecium roridum (formerly Myrothecium roridum), a known pathogen of strawberry, have shown that liquid culture filtrates containing mycotoxins can induce necrotic symptoms on strawberry leaves, demonstrating their direct contribution to disease development. plantprotection.pl

Furthermore, the production of these toxins at the site of infection can help the fungus to overcome the plant's natural defense mechanisms. By causing localized cell death, the fungus can create a more favorable environment for its own growth and proliferation. The fact that virulent pathogenic isolates of M. roridum are known to produce a series of macrocyclic trichothecenes, referred to as myrotoxins, strongly suggests that these compounds are integral to the pathogenicity of the fungus. hhmi.org

While direct experimental evidence knocking out the gene for 16-hydroxyverrucarin A production in Myrothecium and observing a subsequent decrease in virulence is a subject for further research, the existing body of knowledge on related trichothecenes strongly supports its role as a significant contributor to fungal virulence in plant pathogenesis. The ability of Myrothecium species to cause diseases such as leaf spots and blights on a variety of host plants is likely, at least in part, attributable to the production of phytotoxic trichothecenes like 16-hydroxyverrucarin A.

Conformational Analysis and Molecular Modeling of 16 Hydroxyverrucarin a

Solution-State Conformations and Dynamics

The conformational landscape of macrocyclic trichothecenes like 16-hydroxyverrucarin A in solution is complex due to the flexibility of the macrocycle. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating these structures in a solution environment, providing through-bond and through-space information that defines the molecule's geometry.

Studies on the closely related compound, verrucarin A, have utilized phase-sensitive nuclear Overhauser enhancement spectroscopy (NOESY), ³J couplings, and computational molecular modeling to investigate its conformational properties in chloroform (B151607) solution. nih.gov These analyses revealed that while verrucarin A exists as a mixture of conformers, a single predominant conformation, similar to its solid-state structure, accounts for approximately 75% of the total population. nih.govnih.gov The remaining population consists of several other low-energy conformers. nih.govnih.gov This suggests that while the macrocyclic ring possesses inherent flexibility, it preferentially adopts a limited set of energetically favorable conformations in solution. The introduction of a hydroxyl group at the C-16 position in 16-hydroxyverrucarin A is expected to influence the conformational equilibrium, potentially through intramolecular hydrogen bonding or altered solvent interactions, but the fundamental trichothecene (B1219388) core is likely to retain similar conformational characteristics.

| Methodology | Key Findings | Reference |

|---|---|---|

| NOESY, ³J couplings, Molecular Modeling | Predominantly one conformer (75% population), with other low-energy conformations present. | nih.gov |

| X-ray Crystallography (for comparison) | A-ring: half-chair; B-ring: chair; C-ring: envelope. | nih.gov |

Intermolecular Interactions and Hydrogen Bonding Networks (e.g., with solvent, ribosomal components)

The biological activity of 16-hydroxyverrucarin A stems from its ability to bind to the A-site of the large ribosomal subunit, thereby inhibiting protein synthesis. nih.gov This binding is mediated by a network of intermolecular interactions, including hydrogen bonds and nonpolar contacts, between the mycotoxin and the ribosomal RNA (rRNA).

The key structural features of trichothecenes that contribute to their toxicity and ribosomal binding are the 12,13-epoxide ring, the C9-C10 double bond, and the C3-OH group. nih.govnih.gov The oxygen atom of the 12,13-epoxide ring is a crucial hydrogen bond acceptor. nih.gov In the ribosome, trichothecenes form multiple hydrogen bonds with the 25S rRNA (in yeast). nih.govresearchgate.net The C3-hydroxyl group also participates in these hydrogen bonding interactions. nih.govresearchgate.net

For verrucarin A, specific interactions with the yeast 80S ribosome have been identified. These include hydrophobic stacking interactions between the mycotoxin and nucleotide bases of the rRNA. nih.govresearchgate.net The binding of trichothecenes can also induce conformational changes in the rRNA, further stabilizing the interaction. nih.govnih.gov For instance, the binding of verrucarin A to the yeast ribosome causes shifts in several nucleobases within the 25S rRNA binding pocket. nih.gov

The introduction of a hydroxyl group at C-16 in 16-hydroxyverrucarin A provides an additional potential site for hydrogen bonding, either with the solvent or with ribosomal components upon binding. This could potentially alter the binding affinity and specificity compared to verrucarin A. The ability to form cooperative hydrogen bonding networks is critical for the stable interaction of molecules with the ribosomal A-site. nih.gov

| Structural Feature of Trichothecene | Type of Interaction | Ribosomal Component | Reference |

|---|---|---|---|

| 12,13-Epoxide Oxygen | Hydrogen Bond Acceptor | 25S rRNA | nih.gov |

| C3-Hydroxyl Group | Hydrogen Bond Donor/Acceptor | 25S rRNA | nih.govresearchgate.net |

| Macrocyclic Ring System | Hydrophobic Stacking | rRNA Nucleobases | nih.govresearchgate.net |

| C16-Hydroxyl Group (in 16-hydroxyverrucarin A) | Potential Hydrogen Bond Donor/Acceptor | Solvent/Ribosomal Components | N/A |

Computational Approaches (e.g., Density Functional Theory, Docking Simulations) for Binding Mode Prediction

Computational methods are invaluable for predicting and understanding the binding modes of small molecules like 16-hydroxyverrucarin A to their biological targets. Molecular docking and molecular dynamics (MD) simulations are frequently used to model the interaction of ligands with protein and RNA receptors. nih.govnih.gov

Docking simulations can predict the preferred orientation of a ligand within a binding site and estimate the binding affinity. nih.gov For trichothecenes, docking studies have been used to elucidate their interactions with the ribosomal A-site. researchgate.net These simulations can reveal the specific hydrogen bonds, hydrophobic interactions, and other non-covalent contacts that stabilize the ligand-receptor complex. researchgate.net The binding mode of verrucarin A to the yeast 80S ribosome has been visualized, showing contacts with the 25S rRNA. researchgate.net

Density Functional Theory (DFT) is a quantum mechanical method that can provide detailed insights into the electronic structure, reactivity, and energetics of molecules. nih.govmdpi.com DFT calculations can be used to determine the stability of different conformers, analyze intramolecular hydrogen bonding, and calculate the energies of intermolecular interactions. mdpi.com In the context of 16-hydroxyverrucarin A, DFT could be employed to study the influence of the C-16 hydroxyl group on the molecule's electronic properties and its ability to form hydrogen bonds. This information can then be used to refine the parameters for molecular docking and MD simulations, leading to more accurate predictions of the binding mode.

The combination of molecular docking to predict initial binding poses, followed by MD simulations to assess the stability of these poses and explore the dynamic nature of the interaction, provides a powerful approach to understanding the molecular basis of 16-hydroxyverrucarin A's activity. nih.govnih.gov These computational models, validated by experimental data from NMR and X-ray crystallography, offer a comprehensive picture of how this mycotoxin interacts with the ribosome.

Future Research Directions for 16 Hydroxyverrucarin a

Exploration of Undiscovered Natural Analogs and Biosynthetic Pathways

A primary avenue of future research involves a more profound exploration of the natural world to discover novel analogs of 16-hydroxyverrucarin A. First reported as a natural product from Myrothecium roridum, it is often found alongside a suite of other macrocyclic trichothecenes. researchgate.netscispace.comresearchgate.net Systematic screening of fungal species, particularly from the genera Myrothecium, Stachybotrys, and Paramyrothecium, could uncover new derivatives with unique hydroxylation, epoxidation, or acylation patterns on the trichothecene (B1219388) core or the macrocyclic ring. researchgate.netresearchgate.net For instance, the recent identification of 3′-epi-16-hydroxyverrucarin A highlights that subtle stereochemical variations can be discovered through modern spectroscopic techniques, suggesting more analogs await discovery. nih.gov

Understanding the biosynthetic pathway is critical for harnessing and manipulating the production of these compounds. While the core trichothecene skeleton is known to be assembled by a cluster of "TRI" genes, the specific enzymatic steps leading to the C-16 hydroxylation in verrucarin A are not fully elucidated. acs.orgnih.gov Future research should focus on identifying and characterizing the specific cytochrome P450 monooxygenase responsible for this oxidation. Additionally, the microbial transformation of verrucarin A into 16-hydroxyverrucarin A by fungi like Rhizopus arrhizus presents an alternative biosynthetic route that warrants further investigation for scalable production. scispace.comresearchgate.net

Table 1: Known Natural Analogs Co-isolated with 16-Hydroxyverrucarin A

| Compound Name | Producing Organism | Reference |

|---|---|---|

| Verrucarin A | Myrothecium roridum | researchgate.net |

| Verrucarin B | Myrothecium roridum | researchgate.net |

| Verrucarin J | Myrothecium roridum | researchgate.netresearchgate.net |

| Verrucarin X | Myrothecium roridum | researchgate.netcsic.esresearchgate.net |

| Roridin (B1174069) A | Myrothecium roridum | researchgate.net |

Advanced Synthetic Methodologies for Novel Derivatives with Enhanced Biological Activity

The development of advanced synthetic and semi-synthetic strategies is crucial for generating novel derivatives of 16-hydroxyverrucarin A with potentially improved therapeutic properties. The initial preparation of this compound involved a non-selective selenium dioxide oxidation of verrucarin A. scispace.com Future synthetic efforts should focus on more regioselective and stereoselective methods for C-16 hydroxylation.

Furthermore, leveraging the core structure of 16-hydroxyverrucarin A, medicinal chemists can design and synthesize a library of new analogs. nih.gov Key areas for modification could include:

Esterification or etherification of the C-16 hydroxyl group to modulate solubility and cell permeability.

Modification of the macrocyclic ring by altering its length or introducing different functional groups, which is known to be critical for selectivity. researchgate.net

Derivatization of other positions on the trichothecene skeleton, such as the C-4 and C-15 positions where the macrocycle attaches, to probe structure-activity relationships. acs.org

These synthetic endeavors, drawing inspiration from methodologies developed for other complex natural products, will be essential for creating compounds with enhanced potency, greater selectivity for cancer cells, or improved metabolic stability. nih.govbeilstein-journals.orgmdpi.com

Detailed Elucidation of Specific Molecular Targets and Pathways

While it is established that macrocyclic trichothecenes, including 16-hydroxyverrucarin A, are potent inhibitors of protein synthesis, the precise molecular interactions that underpin their bioactivity and selectivity require deeper investigation. researchgate.netscispace.com Trichothecenes are known to bind to the 60S ribosomal subunit, inducing a "ribotoxic stress response" that activates stress-related signaling cascades like the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, ultimately leading to apoptosis. scispace.comnih.gov

Future research must move beyond this general mechanism to answer more specific questions regarding 16-hydroxyverrucarin A:

What specific ribosomal proteins or rRNA sequences does it interact with?

How does the C-16 hydroxyl group influence its binding affinity and orientation within the ribosome compared to its parent compound, verrucarin A?

Are there unique downstream signaling pathways activated by 16-hydroxyverrucarin A that are not affected by other trichothecenes?

Does the compound have off-target effects or interact with other cellular components that contribute to its cytotoxicity?

Answering these questions using techniques like cryo-electron microscopy, chemical proteomics, and systems biology will be vital for understanding its therapeutic potential and for the rational design of second-generation inhibitors. researchgate.net

Development of Research Tools and Probes Based on 16-Hydroxyverrucarin A

The potent and selective biological activity of 16-hydroxyverrucarin A makes it an excellent candidate for development into a chemical probe to study fundamental cellular processes. Its primary role as a protein synthesis inhibitor suggests its utility in dissecting the complex machinery of ribosomal translation and the cellular responses to translational stress.

Future directions in this area include:

Synthesis of tagged derivatives: Creating biotinylated or fluorescently-labeled versions of 16-hydroxyverrucarin A would enable researchers to perform pull-down assays to identify its direct binding partners and visualize its subcellular localization.

Development of photo-affinity probes: Incorporating a photo-reactive group would allow for covalent cross-linking of the molecule to its biological targets within the cell, providing a more robust method for target identification.

Use as a pharmacological tool: The unmodified compound can be used to specifically inhibit protein synthesis in a controlled manner, allowing for the study of the downstream consequences of translational arrest on processes like cell cycle progression, apoptosis, and cellular metabolism.

By developing such tools, the scientific community can leverage 16-hydroxyverrucarin A not just as a potential therapeutic agent, but also as a molecular instrument to illuminate complex biological pathways.

Strategies for Mitigation or Modulation in Relevant Biological Systems (e.g., food/feed safety via detoxification mechanisms, crop resistance)

Trichothecenes are notorious mycotoxins that contaminate cereal grains and pose a significant threat to food and feed safety. scispace.comnih.gov Understanding the factors that influence the toxicity and persistence of 16-hydroxyverrucarin A is crucial for developing mitigation strategies.

Future research should focus on several key areas:

Detoxification Pathways: Investigating how 16-hydroxyverrucarin A is metabolized by microorganisms, plants, and animals is essential. The modification of toxic functional groups is a key microbial detoxification strategy. frontiersin.org Research could explore whether the C-16 hydroxyl group represents a step toward detoxification or if it creates a more persistent toxin. For example, hydroxylation of the trichothecene deoxynivalenol (B1670258) (DON) to 16-HDON was shown to reduce its phytotoxicity. frontiersin.org Understanding these enzymatic processes could lead to the development of biocatalytic methods to decontaminate affected food and feed supplies. ncl-india.org

Crop Resistance: Fusarium head blight (FHB), caused by trichothecene-producing fungi, is a devastating disease for cereal crops like wheat and barley. nih.gov Breeding and genetic engineering efforts aim to enhance crop resistance. nih.govnih.gov Future studies could investigate if the enzymes responsible for producing 16-hydroxyverrucarin A contribute to the virulence of the fungal pathogen. Conversely, identifying plant enzymes that can detoxify this specific mycotoxin could provide new genes for developing FHB-resistant transgenic crops.

Modulation of Metabolism: In a therapeutic context, understanding how human metabolic pathways, such as phase I (e.g., cytochrome P450) and phase II (e.g., glucuronidation, sulfation) enzymes, process 16-hydroxyverrucarin A is critical. dutchtest.comnih.govnih.gov This knowledge can inform how its bioactivity and clearance might be modulated by diet or co-administered drugs.

Table 2: Potential Research Strategies for Mitigation and Modulation

| Area | Research Strategy | Desired Outcome |

|---|---|---|

| Food Safety | Characterize microbial enzymes that metabolize 16-hydroxyverrucarin A. | Development of enzymatic detoxification agents for feed. |

| Crop Resistance | Screen plant species for tolerance and identify detoxification genes. | Engineering of crops with enhanced resistance to mycotoxin-producing fungi. |

| Human Health | Elucidate human metabolic pathways for the compound. | Predict drug-nutrient interactions and optimize therapeutic potential. |

Q & A

Basic Research Questions

Q. How is Verrucarin A, 16-Hydroxy- structurally characterized, and what analytical methods are essential for confirming its identity?

- Methodological Answer : Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) to confirm the molecular formula (C27H34O10, MW 518.55) and stereochemistry. Key identifiers include the InChIKey

CHWMTSYJQGXKSR-GGWOSOGESA-N, which differentiates it from related trichothecenes . For reproducibility, studies should report solvent systems, instrumentation parameters, and reference standards.

Q. What experimental models are used to assess the cytotoxic effects of Verrucarin A, 16-Hydroxy- in cancer research?